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molecular formula C13H18N4O4S B8295395 Diethyl 2-[[(6-amino-2-methylsulfanylpyrimidin-4-yl)amino]methylidene]propanedioate CAS No. 36707-42-3

Diethyl 2-[[(6-amino-2-methylsulfanylpyrimidin-4-yl)amino]methylidene]propanedioate

Cat. No. B8295395
M. Wt: 326.37 g/mol
InChI Key: LPOCZNCNWDOCNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07737159B2

Procedure details

A mixture of 4,6-diamino-2-ethylmercaptopyrimidine (9.95 g) and diethyl ethoxymethylene malonate (13.77 g) at 165° C. was stirred for 40 minutes, cooled to 135° C., stirred for 60 minutes, cooled to 25° C., and added to refluxing ethanol (700 mL). This mixture was treated with decolorizing carbon (NORIT®) stirred for 30 minutes, cooled, filtered, concentrated to 300 mL, heated until homogeneous, cooled, treated with water until cloudy, stored at 0° C. for 18 hours, and filtered. 1H NMR (300 MHz, DMSO-d6) δ 10.41 (d, 1H), 8.96 (d, 1H), 6.98 (s, 2H), 5.97 (s, 1H), 4.21 (q, 2H), 4.12 (q, 2H), 2.43 (s, 3H), 1.26 (t, 3H), 1.23 (t, 3H).
Quantity
9.95 g
Type
reactant
Reaction Step One
Quantity
13.77 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([NH2:8])[N:5]=[C:4]([S:9][CH2:10]C)[N:3]=1.CCO[CH:15]=[C:16]([C:22]([O:24][CH2:25][CH3:26])=[O:23])[C:17]([O:19][CH2:20][CH3:21])=[O:18]>C(O)C>[NH2:8][C:6]1[N:5]=[C:4]([S:9][CH3:10])[N:3]=[C:2]([NH:1][CH:15]=[C:16]([C:17]([O:19][CH2:20][CH3:21])=[O:18])[C:22]([O:24][CH2:25][CH3:26])=[O:23])[CH:7]=1

Inputs

Step One
Name
Quantity
9.95 g
Type
reactant
Smiles
NC1=NC(=NC(=C1)N)SCC
Name
Quantity
13.77 g
Type
reactant
Smiles
CCOC=C(C(=O)OCC)C(=O)OCC
Step Two
Name
Quantity
700 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
135 °C
Stirring
Type
CUSTOM
Details
was stirred for 40 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 60 minutes
Duration
60 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 25° C.
ADDITION
Type
ADDITION
Details
added
ADDITION
Type
ADDITION
Details
This mixture was treated with decolorizing carbon (NORIT®)
STIRRING
Type
STIRRING
Details
stirred for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to 300 mL
TEMPERATURE
Type
TEMPERATURE
Details
heated until homogeneous,
TEMPERATURE
Type
TEMPERATURE
Details
cooled
ADDITION
Type
ADDITION
Details
treated with water until cloudy
WAIT
Type
WAIT
Details
stored at 0° C. for 18 hours
Duration
18 h
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
Smiles
NC1=CC(=NC(=N1)SC)NC=C(C(=O)OCC)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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